molecular formula C13H21NO3 B7476294 Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate

Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate

Cat. No. B7476294
M. Wt: 239.31 g/mol
InChI Key: FTRRGRAFKGVURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate, also known as Methyl 4-oxo-1-cyclopentanecarboxylate piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate is not well understood. However, it is believed to act as a nucleophile and a Michael acceptor, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells, which makes it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate. One of the major areas of research is its potential applications in drug discovery. It can be used as a building block for the synthesis of various compounds, which can be tested for their therapeutic potential. Another area of research is its potential use in the synthesis of cyclic peptides, which have potential applications in drug discovery. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate involves a multistep process that starts with the reaction of cyclopentanone with ethyl chloroformate to form ethyl 1-chlorocarbonylcyclopentane-1-carboxylate. This intermediate compound is then reacted with piperidine to form ethyl 1-cyclopentanecarbonylpiperidine-4-carboxylate, which is finally methylated using methyl iodide to obtain Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate.

Scientific Research Applications

Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate 1-cyclopentanecarbonylpiperidine-4-carboxylate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a building block in the synthesis of various compounds. It has been used as a starting material for the synthesis of cyclic peptides, which have potential applications in drug discovery.

properties

IUPAC Name

methyl 1-(cyclopentanecarbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-17-13(16)11-6-8-14(9-7-11)12(15)10-4-2-3-5-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRGRAFKGVURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopentanecarbonylpiperidine-4-carboxylate

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